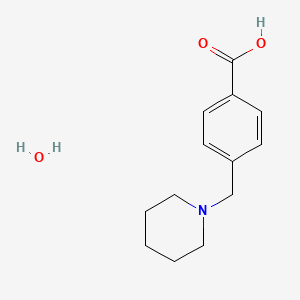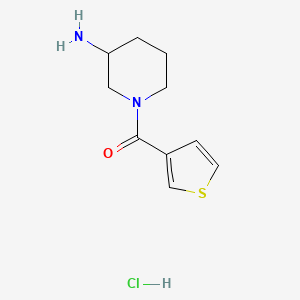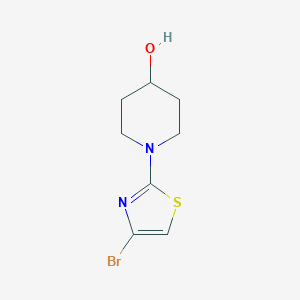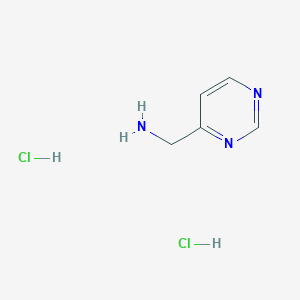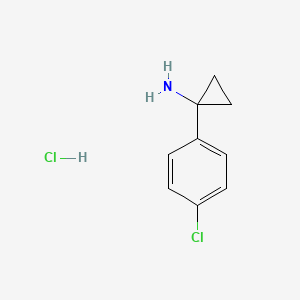
1-(4-Chlorophenyl)cyclopropanamine Hydrochloride
Übersicht
Beschreibung
1-(4-Chlorophenyl)cyclopropanamine Hydrochloride is a chemical compound with the empirical formula C9H11Cl2N . It has a molecular weight of 204.10 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is NC1(CC1)C2=CC=C(Cl)C=C2.Cl . The InChI key is UQTQBRJXTQDWHY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . It’s important to note that the storage class code is 11, which corresponds to combustible solids .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1-(4-Chlorophenyl)cyclopropanamine Hydrochloride has been involved in various chemical synthesis processes. For example, cyclopropenone oximes, including derivatives of 1-(4-Chlorophenyl)cyclopropanamine, have been prepared from corresponding cyclopropenones, showing potential in creating 4,6-diazaspiro[2.3]hexenones (H. Yoshida et al., 1988). Similarly, 4-Chlorophenyl cyclopropyl ketone, a related compound, has been synthesized for use in the production of insecticides (Gao Xue-yan, 2011).
Biological and Pharmaceutical Applications
1-(4-Chlorophenyl)cyclopropanamine Hydrochloride has also found use in the development of medical treatments. For instance, cyclopropanamine compounds, including similar structures, have been investigated for their potential in treating conditions like schizophrenia, Rett’s syndrome, and drug addiction, by targeting lysine-specific demethylase-1 (LSD1) (B. Blass, 2016).
Analytical and Environmental Research
In analytical and environmental research, derivatives of 1-(4-Chlorophenyl)cyclopropanamine have been studied. For instance, a study on the degradation of sarin and diethylchlorophosphate on carbon-supported oxime included 1-(4-Chlorophenyl)-N-hydroxymethanimine, demonstrating its role in understanding chemical warfare agent degradation (A. K. Verma et al., 2012).
Chemical Sensing and Analysis
Additionally, this compound has been used in the development of sensors and analytical techniques. For example, a study involved the use of a 4-Chlorophenyl derivative in creating a photoelectrochemical sensor for detecting toxic pollutants in water (P. Yan et al., 2019).
Safety And Hazards
The compound has a GHS05 pictogram, with the signal word "Danger" . The hazard statements include H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTQBRJXTQDWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639861 | |
| Record name | 1-(4-Chlorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)cyclopropanamine Hydrochloride | |
CAS RN |
1009102-44-6 | |
| Record name | 1-(4-Chlorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70639861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Chlorophenyl)cyclopropanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1371707.png)

